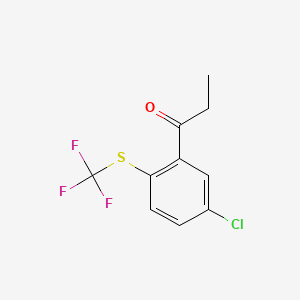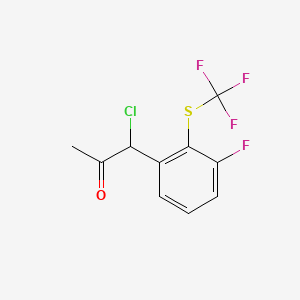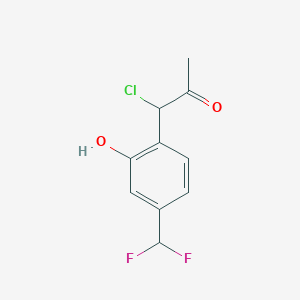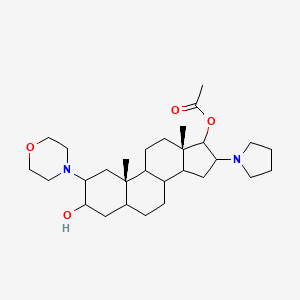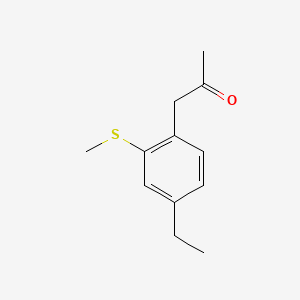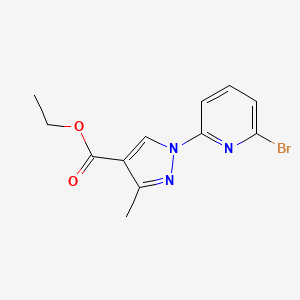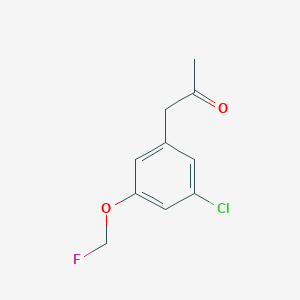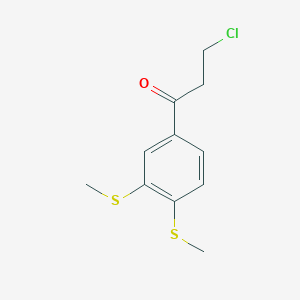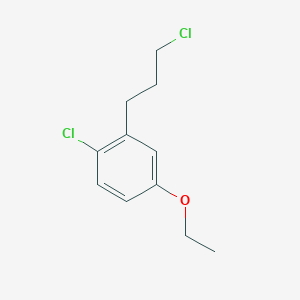
1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene is an organic compound that belongs to the class of chlorinated aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom, a 3-chloropropyl group, and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene typically involves the chlorination of 2-(3-chloropropyl)-4-ethoxybenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination of the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring and the 3-chloropropyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Substitution: Chlorine gas or bromine in the presence of a catalyst.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Corresponding hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity or function. The specific pathways involved depend on the nature of the target and the context of the application.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(3-chloropropyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Chloro-2-(3-chloropropyl)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of an ethoxy group.
1-Chloro-2-(3-chloropropyl)-4-nitrobenzene: Similar structure but with a nitro group instead of an ethoxy group.
Uniqueness: 1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where the ethoxy group plays a crucial role.
Eigenschaften
Molekularformel |
C11H14Cl2O |
|---|---|
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
1-chloro-2-(3-chloropropyl)-4-ethoxybenzene |
InChI |
InChI=1S/C11H14Cl2O/c1-2-14-10-5-6-11(13)9(8-10)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
HGOFNVFXOIFMDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)Cl)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


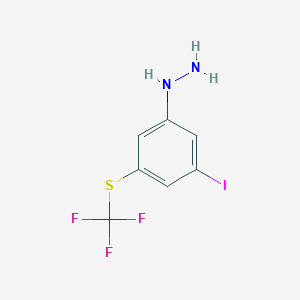
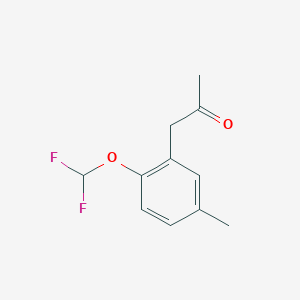
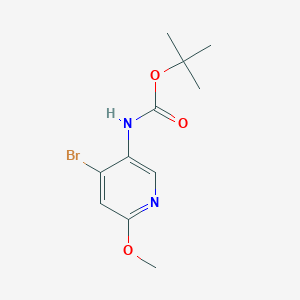
![4-Chloro-6-fluorobenzo[D]thiazole-2-thiol](/img/structure/B14046762.png)
![Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)-](/img/structure/B14046766.png)
